molecular formula C20H23ClN6 B12270380 4-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine

4-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine

Cat. No.: B12270380
M. Wt: 382.9 g/mol
InChI Key: LTHLJRUXEABVSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine is a complex organic compound that features a piperazine ring, a pyrazole ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine typically involves multiple stepsThe reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

4-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C20H23ClN6

Molecular Weight

382.9 g/mol

IUPAC Name

4-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-6-(3,5-dimethylpyrazol-1-yl)pyrimidine

InChI

InChI=1S/C20H23ClN6/c1-15-11-16(2)27(24-15)20-12-19(22-14-23-20)26-9-7-25(8-10-26)13-17-3-5-18(21)6-4-17/h3-6,11-12,14H,7-10,13H2,1-2H3

InChI Key

LTHLJRUXEABVSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)CC4=CC=C(C=C4)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.